Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
CAS No.: 15854-09-8
Cat. No.: VC21020826
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15854-09-8 |
|---|---|
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |
| Standard InChI Key | ZPSZGZTWODVJET-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |
Introduction
| Parameter | Value |
|---|---|
| CAS Registry Number | 15854-09-8 |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
| InChI | InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 |
| InChIKey | ZPSZGZTWODVJET-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N |
Synthesis Methods
The synthesis of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, the following methods are likely employed:
Gewald Reaction
The Gewald reaction is widely used for synthesizing 2-aminothiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base:
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A reaction between 2,5-dimethylbenzaldehyde, ethyl cyanoacetate, and elemental sulfur
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Base catalysts such as morpholine, triethylamine, or diethylamine
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Polar solvents like ethanol or DMF
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Reaction temperatures typically between 50-80°C
Alternative Synthetic Approaches
Other possible synthetic routes may include:
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Functionalization of pre-formed thiophene cores
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Cyclization reactions involving sulfur-containing intermediates
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Cross-coupling reactions to introduce the 2,5-dimethylphenyl group
Chemical Reactivity
The reactivity of Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is influenced by its functional groups and aromatic nature. Based on the structure and analysis of similar thiophene derivatives, the following reactivity patterns can be expected:
Reactions Involving the Amino Group
The 2-amino group can participate in:
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Diazotization reactions
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Nucleophilic substitution reactions
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Formation of amides and imines
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Hydrogen bonding interactions with suitable acceptors
Reactions Involving the Ester Group
The ethyl ester functionality can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to form alcohols (using reducing agents like LiAlH₄)
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Amidation reactions with amines
Reactions Involving the Thiophene Ring
The thiophene core may participate in:
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Electrophilic aromatic substitution (though with different regioselectivity than benzene)
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Oxidation at the sulfur atom to form sulfoxides or sulfones
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Lithiation followed by electrophilic quenching
Structural Comparisons with Related Compounds
Several structurally related thiophene derivatives share similarities with Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate. Understanding these relationships provides insight into structure-property relationships:
Crystallographic Data and Molecular Packing
Based on the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, an intramolecular N—H⋯O hydrogen bond likely generates an S(6) ring motif in the molecular structure . In the crystal, molecules may be linked by N—H⋯O hydrogen bonds into wave-like chains. The crystal structure might also feature C—H⋯π interactions involving the thiophene ring .
Applications and Research Areas
Synthetic Utility
Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can function as:
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A building block for more complex heterocyclic compounds
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A precursor for thienopyrimidine derivatives
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A starting material for the synthesis of dyes and pigments
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A component in materials science applications
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed | Avoid ingestion, practice good laboratory hygiene |
| Skin Contact | Potential skin irritant | Use appropriate gloves and protective clothing |
| Eye Contact | Potential eye irritant | Use eye protection, avoid dust formation |
| Respiratory | May cause respiratory irritation | Use in well-ventilated areas or fume hoods |
Standard precautionary measures for laboratory chemicals should be observed, including:
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Wearing appropriate personal protective equipment
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Avoiding dust formation
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Ensuring adequate ventilation
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Storing in tightly closed containers in a dry, well-ventilated place
Current Research Trends and Future Directions
Current research involving Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate and related compounds focuses on:
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Development of more efficient synthetic methodologies
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Exploration of biological activities and structure-activity relationships
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Applications in materials science and photochemistry
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Use as building blocks for more complex heterocyclic systems
Future research directions may include:
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Computational studies to better understand reactivity and properties
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Development of green synthetic approaches
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Investigation of specific biological targets and mechanisms
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Exploration of applications in organic electronics
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